molecular formula C13H16INO4 B6285337 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid CAS No. 1260003-29-9

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid

Cat. No.: B6285337
CAS No.: 1260003-29-9
M. Wt: 377.17 g/mol
InChI Key: JSDBVQFGTQTPDG-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 3-iodophenyl-substituted acetic acid backbone. The Boc group is widely used in peptide synthesis to protect amines during reactions . The iodine atom in the 3-iodophenyl moiety introduces steric bulk and polarizability, which can influence reactivity, solubility, and intermolecular interactions (e.g., halogen bonding) . This compound is likely utilized in drug discovery for coupling with other pharmacophores via its carboxylic acid group.

Properties

CAS No.

1260003-29-9

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

2-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)

InChI Key

JSDBVQFGTQTPDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)I)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reagent Optimization

  • Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, with DMAP improving yields by 15–20% compared to TEA.

  • Solvent Effects : THF facilitates faster reaction kinetics (completion in 2–3 hours) compared to DCM (4–6 hours) due to its higher polarity.

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to substrate ensures complete protection while minimizing carbamate byproduct formation.

The Boc-protected intermediate is isolated via aqueous workup, with yields typically ranging from 85–90%.

Coupling and Functional Group Manipulation

Post-protection, the acetic acid moiety is functionalized through esterification or amidification. A patented industrial method (CN113004227A) outlines a four-step sequence:

Active Ester Formation

The Boc-protected amino acid is condensed with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This step forms an active ester intermediate, critical for subsequent nucleophilic substitution.

ParameterConditionYield (%)
Coupling AgentDCC92
CatalystDMAP (0.1 equiv)88
SolventDCM90
Temperature0–5°C92

Sulfoxide Ylide Intermediate

The active ester reacts with a sulfoxide ylide reagent (e.g., trimethyl sulfoxonium iodide) in the presence of potassium tert-butoxide. This step forms a sulfoxide ylide intermediate, which is pivotal for constructing the epoxide ring in related compounds.

Halogenation and Reduction

The ylide intermediate undergoes halogenation with lithium chloride (LiCl) and methanesulfonic acid (MsOH), followed by reduction using sodium borohydride (NaBH₄) in isopropanol. This sequence achieves a 78.6% yield for the halogenated methanol intermediate.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative methods for synthesizing this compound:

MethodKey StepsYield (%)AdvantagesLimitations
Classical IodinationICl-mediated iodination, Boc protection72High regioselectivityRequires hazardous ICl
DiazotizationNaNO₂/HI, Boc protection65Mild conditionsLower yield
Industrial PatentActive ester coupling, ylide chemistry86Scalable, high purityComplex reagent handling

Industrial-Scale Considerations

Recent patents (WO2019211868A1) highlight advancements in continuous flow processes for analogous tert-butyl esters. Key innovations include:

  • Solid Acid Catalysts : Zeolite-based catalysts reduce reaction times by 40% compared to traditional H₂SO₄.

  • In Situ Purification : Integrated crystallization units enhance purity to >98% without additional steps.

For the target compound, substituting p-nitrophenol with pentafluorophenol in active ester formation improves reactivity, enabling a 94.7% purity in the halogenated ketone intermediate.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : The Boc group’s tert-butyl protons resonate at δ 1.4 ppm (singlet), while the aromatic protons of the iodophenyl group appear as a doublet at δ 7.3–7.5 ppm.

  • IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O of Boc) and 1680 cm⁻¹ (carboxylic acid) confirm functional group integrity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or HCl in dioxane:

Boc-protected compoundTFA (20–50% in DCM)NH2-substituted product+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA (20–50\% in DCM)}} \text{NH}_2\text{-substituted product} + \text{CO}_2 + \text{tert-butanol}

Key Data :

  • Deprotection efficiency exceeds 90% within 1–2 hours at room temperature .

  • Stability in basic or neutral conditions allows selective manipulation of other functional groups.

Decarboxylative Halogenation

The carboxylic acid undergoes radical-mediated decarboxylation in the presence of iodinating agents like tert-butylhypoiodite (tBuOI):

R-COOH+tBuOILight/HeatR-I+CO2+tBuOH\text{R-COOH} + t\text{BuOI} \xrightarrow{\text{Light/Heat}} \text{R-I} + \text{CO}_2 + t\text{BuOH}

Mechanistic Insights :

  • Radical intermediates form via homolytic cleavage of the O–I bond in acyl hypoiodites .

  • Iodine’s position on the phenyl ring directs regioselectivity during radical recombination .

Reaction Conditions :

ParameterValue
Solvent1:1 MeCN/Dioxane
CatalystNone required
Temperature60°C
Yield (alkyl iodide)65–85%

Cross-Coupling Reactions

The aryl iodide participates in palladium- or nickel-catalyzed couplings, such as Suzuki-Miyaura reactions:

Ar-I+Boronic acidPd(PPh3)4,BaseBiaryl product\text{Ar-I} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl product}

Key Findings :

  • Compatibility with catalysts like NiBr₂·glyme and ligands such as 4,4′-di-tBu-2,2′-dipyridyl enhances coupling efficiency .

  • Substrate scope includes electron-deficient and sterically hindered boronic acids .

Optimized Protocol :

ComponentQuantity
CatalystNiBr₂·glyme (5 mol%)
Ligand4,4′-dCF₃bpy (10 mol%)
BaseK₂CO₃ (2 equiv)
SolventDMF/THF (3:1)
Yield70–92%

Esterification and Amidation

The carboxylic acid is converted to esters or amides using coupling agents:

R-COOH+R’OH/R’NH2DCC, DMAPR-COOR’/CONHR’\text{R-COOH} + \text{R'OH/R'NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{R-COOR'/CONHR'}

Reaction Metrics :

  • Esterification with methanol achieves >95% conversion in 4 hours.

  • Amidation with benzylamine proceeds at 80°C with EDCl/HOBt, yielding 88% product .

Nucleophilic Aromatic Substitution

The 3-iodophenyl group undergoes substitution with strong nucleophiles (e.g., alkoxides or amines) under CuI catalysis:

Ar-I+NaOEtCuI, DMFAr-OEt\text{Ar-I} + \text{NaOEt} \xrightarrow{\text{CuI, DMF}} \text{Ar-OEt}

Limitations :

  • Lower reactivity compared to bromo/chloro analogs due to iodine’s weaker leaving-group ability .

  • Requires elevated temperatures (100–120°C) for measurable conversion .

Biological Interactions

While not a classical reaction, the compound interacts with enzymes upon Boc removal:

  • Inhibits proteases via mimicry of natural amino acid substrates.

  • Modulates metabolic pathways by competitively binding to ATP-dependent kinases.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of various biologically active molecules. Its ability to act as a building block for peptide synthesis makes it valuable in drug design and development. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of complex peptides.

  • Case Study: Peptide Synthesis
    Researchers have successfully employed Boc-3-iodo-L-alanine in synthesizing peptides that exhibit anti-cancer properties. The incorporation of iodine into peptide structures has been shown to enhance biological activity and improve pharmacokinetic profiles.

Radiochemistry

The iodine atom in the compound can be used for radiolabeling purposes. Radiolabeled peptides are crucial in developing imaging agents for positron emission tomography (PET) scans.

  • Case Study: Imaging Agents
    Studies have demonstrated that peptides containing iodinated amino acids can be effectively labeled with radioactive isotopes, providing insights into biological processes through imaging techniques.

Biochemical Studies

Boc-3-iodo-L-alanine serves as a substrate for studying enzyme kinetics and protein interactions. Its incorporation into proteins allows researchers to investigate the effects of iodine on protein folding and stability.

  • Case Study: Enzyme Kinetics
    Experiments have shown that enzymes can selectively recognize iodinated substrates, leading to variations in reaction rates compared to non-iodinated counterparts. This property is exploited to understand enzyme mechanisms better.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in various biochemical reactions. The iodophenyl group can undergo substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target compound 3-iodophenyl C₁₃H₁₆INO₄ 377.18 High molecular weight; iodine enables halogen bonding and radio-labeling.
2-(Boc-amino)-2-(3-thiophenyl)acetic acid 3-thiophenyl C₁₃H₁₇NO₄S 283.34 Thiophene enhances π-π stacking; sulfur may increase metabolic instability.
2-(Boc-amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₁₃H₁₇NO₅ 267.28 Hydroxyl group improves solubility via H-bonding; lower lipophilicity.
(S)-2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid 4,4-difluorocyclohexyl C₁₃H₂₁F₂NO₄ 293.31 Fluorine atoms increase electronegativity; cyclohexane adds conformational rigidity.
2-{2-[(tert-Butoxy)carbonyl]amino}ethoxy)acetic acid 2-(Boc-amino)ethoxy C₁₀H₁₉NO₅ 233.26 Ethoxy linker enhances flexibility; lower steric hindrance.
(S)-2-(Boc-amino)-2-(3-hydroxyadamantan-1-yl)acetic acid 3-hydroxyadamantyl C₁₇H₂₅NO₅ 323.39 Adamantane’s rigidity improves metabolic stability; hydroxyl aids solubility.

Key Research Findings

Reactivity and Stability :

  • The iodine atom in the target compound may slow reaction kinetics in nucleophilic substitutions due to steric hindrance compared to smaller substituents like hydroxyl or thiophenyl .
  • The Boc group in all analogs is acid-labile, but electron-withdrawing groups (e.g., iodine) may slightly delay deprotection under acidic conditions .

Solubility and Lipophilicity :

  • The 3-iodophenyl derivative exhibits lower aqueous solubility than the hydroxyl- or ethoxy-substituted analogs due to iodine’s hydrophobicity .
  • Adamantane- and cyclohexane-containing derivatives show improved membrane permeability due to rigid, lipophilic scaffolds .

Applications: 3-Iodophenyl and adamantane derivatives are prioritized in radiopharmaceuticals and CNS-targeting drugs, respectively, due to iodine’s isotopic properties and adamantane’s blood-brain barrier penetration . Thiophenyl and pyridinyl analogs (e.g., CymitQuimica’s 2-(Boc-amino)-2-(3-thiophenyl)acetic acid) are used in heterocyclic drug scaffolds .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16INO4C_{13}H_{16}INO_4, with a molecular weight of approximately 377.18 g/mol. The compound features a tert-butoxycarbonyl group and an iodine-substituted phenyl group, which are significant for its biological interactions.

Anticancer Potential

Research indicates that compounds containing iodine and amino acid derivatives can possess anticancer properties. The presence of the iodine atom in the structure may enhance the compound's reactivity towards cancer cells, potentially leading to apoptosis or inhibition of tumor growth. Similar compounds have been investigated for their ability to target specific cancer pathways, making this compound a candidate for further exploration in cancer therapeutics .

Toxicity and Safety

Handling precautions for this compound should be observed due to potential toxicity. Reports suggest that it may cause skin irritation and could be harmful if ingested. Safety data sheets recommend appropriate protective measures when working with this compound .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tert-Butoxycarbonyl Group : This step usually requires the reaction of an amine with tert-butoxycarbonyl chloride.
  • Introduction of the Iodophenyl Group : The iodophenyl moiety can be introduced via nucleophilic substitution reactions involving iodobenzene derivatives.
  • Acetylation : The final step involves acetylation to form the complete structure.

Each step must be optimized for yield and purity, as variations can significantly affect the biological activity of the final product .

Case Studies

While specific case studies focusing solely on this compound are scarce, research into structurally related compounds provides valuable insights:

  • A study on similar iodinated amino acids indicated promising results in inhibiting certain cancer cell lines, suggesting that modifications in the side chains can lead to enhanced biological activity .
  • Another investigation into aryl halide derivatives revealed their ability to disrupt cellular signaling pathways in cancer cells, highlighting the potential for this compound to act as a lead compound in drug development .

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Triethylamine, H₂O, 25°C88.2%

Basic: How is the compound characterized to confirm its structure and purity?

Answer:
Structural confirmation relies on spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Peaks for tert-butyl groups (δ ~1.45 ppm in CDCl₃), aromatic protons (3-iodophenyl region, δ ~7.0–7.5 ppm), and carboxylic acid protons (broad, δ ~12 ppm) .
  • IR Spectroscopy : Absorbances for C=O (Boc group, ~1690–1720 cm⁻¹), NH (amide, ~3300 cm⁻¹), and COOH (~2500–3000 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase chromatography (e.g., methanol/water gradients) .

Advanced: What factors influence reaction yield during Boc protection, and how can they be optimized?

Answer:
Critical factors include:

  • Solvent Choice : Polar solvents (e.g., water or THF) enhance Boc₂O solubility and reaction homogeneity .
  • Stoichiometry : Excess Boc₂O (2.5 eq) ensures complete amine protection .
  • Temperature : Room temperature (25°C) balances reaction rate and side-product formation .
  • Workup : Acidification to protonate unreacted amine and selective extraction improves purity.

Q. Optimization Example :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Boc₂O Equiv.1.0 eq2.5 eq88.2% → 90%+ (theoretical)
SolventDichloromethaneWater/THFReduced side reactions

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected NMR shifts) may arise from:

  • Tautomerism : Check for keto-enol equilibria in carboxylic acid derivatives .
  • Impurities : Use preparative HPLC or recrystallization to isolate the target compound .
  • Deuterated Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .

Case Study :
In a related compound, IR absorption at 1690 cm⁻¹ confirmed Boc C=O, while conflicting NMR signals were resolved by repeating the reaction under anhydrous conditions .

Basic: What safety precautions are required when handling this compound?

Answer:
Based on analogous Boc-protected compounds:

  • Hazards : Skin/eye irritation (H315/H319), respiratory tract irritation (H335) .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation .
    • Store sealed at room temperature, away from moisture .

Q. First Aid :

  • Skin contact: Wash with soap/water; consult physician if irritation persists .

Advanced: How can the environmental stability and degradation pathways of this compound be studied?

Answer:
Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

Hydrolysis Studies : Expose the compound to aqueous solutions at varying pH (2–12) and monitor degradation via LC-MS .

Photolysis : UV irradiation (254 nm) to simulate sunlight-induced breakdown .

Ecotoxicology : Assess toxicity to aquatic organisms (e.g., Daphnia magna) using OECD guidelines .

Q. Data Interpretation :

  • Degradation products (e.g., free amine or iodophenol derivatives) indicate cleavage sites .

Advanced: How can this compound be integrated into broader medicinal chemistry research frameworks?

Answer:

  • Structure-Activity Relationships (SAR) : Modify the iodophenyl or Boc group to study effects on bioactivity (e.g., kinase inhibition) .
  • Prodrug Design : Leverage the Boc group for controlled release of the active amine in vivo .
  • Theoretical Modeling : Use DFT calculations to predict reactivity or binding modes with target proteins .

Example :
A Boc-protected amino acid derivative showed enhanced blood-brain barrier penetration in preclinical studies, suggesting similar strategies for this compound .

Basic: What solvents and conditions are compatible with this compound during reactions?

Answer:

  • Compatible Solvents : THF, ethyl acetate, dichloromethane (avoid prolonged exposure to water) .
  • Incompatible Solvents : Strong acids/bases (risk of Boc deprotection) .
  • Temperature Range : Stable at ≤25°C; avoid heating above 40°C to prevent decomposition .

Advanced: What analytical methods are recommended for detecting trace impurities?

Answer:

  • LC-MS/MS : Quantify impurities at ppm levels using high-resolution mass spectrometry .
  • NMR Relaxation Methods : Detect low-concentration by-products via ¹³C T₁ relaxation experiments .
  • Elemental Analysis : Verify iodine content to assess purity (theoretical vs. observed %) .

Advanced: How can researchers address contradictions in reported synthetic yields?

Answer:
Contradictions may stem from:

  • Reagent Quality : Use freshly distilled triethylamine to avoid amine contamination .
  • Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up .
  • By-Product Analysis : Identify side products (e.g., di-Boc derivatives) via LC-MS .

Q. Resolution Workflow :

Repeat the reaction under published conditions.

Compare HPLC profiles with literature data .

Optimize stoichiometry and solvent ratios iteratively .

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